molecular formula C10H9BrO2 B2870895 4-Bromo-2-cyclopropoxybenzaldehyde CAS No. 1243456-36-1

4-Bromo-2-cyclopropoxybenzaldehyde

Cat. No.: B2870895
CAS No.: 1243456-36-1
M. Wt: 241.084
InChI Key: MRAPLINWVOFLEE-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H9BrO2. It is characterized by the presence of a bromine atom at the fourth position and a cyclopropoxy group at the second position on the benzaldehyde ring. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name

4-bromo-2-cyclopropyloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5-6,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAPLINWVOFLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243456-36-1
Record name 4-bromo-2-cyclopropoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxybenzaldehyde typically involves the bromination of 2-cyclopropoxybenzaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-cyclopropoxybenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-cyclopropoxybenzaldehyde is unique due to the combination of the bromine atom and the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

4-Bromo-2-cyclopropoxybenzaldehyde, with the chemical formula C10H9BrO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 1243456-36-1
  • Molecular Formula: C10H9BrO
  • Molecular Weight: 227.08 g/mol

Physical Properties:

  • Appearance: Typically a white to pale yellow solid.
  • Melting Point: Approximately 70–72 °C.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate.

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can participate in various biochemical interactions. Aldehydes are known to form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activities or receptor functions.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as a reversible inhibitor for specific enzymes, affecting metabolic pathways.
  • Antioxidant Activity: Aldehyde compounds often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Modulation of Signaling Pathways: The compound could influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity: Preliminary studies suggest that compounds with similar structures have shown efficacy against viral infections, particularly those affecting RNA viruses like SARS-CoV-2. The mechanism involves inhibition of viral replication through interference with viral proteases or other essential proteins .
  • Anti-inflammatory Effects: Some aldehyde derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This suggests that this compound may possess similar properties.
  • Cytotoxicity Against Cancer Cells: In vitro studies have indicated that certain benzaldehyde derivatives can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antiviral ActivityInhibition of viral replication; potential against SARS-CoV-2
Anti-inflammatoryReduction of pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cell lines

Study Highlights

  • A study focused on the structure-activity relationship (SAR) of benzaldehyde derivatives found that modifications at the benzene ring significantly affected antiviral potency. Compounds similar to this compound demonstrated promising activity against viral targets .
  • Another investigation into the anti-inflammatory properties of aldehydes highlighted the ability of certain derivatives to modulate immune responses, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • Research on cytotoxic effects noted that specific structural features in benzaldehydes enhance their ability to trigger apoptosis in various cancer cell lines, indicating a potential role for this compound in cancer therapy .

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